4-tert-butyl-2,5-dimethylphenol

Antioxidant mechanism Structure-activity relationship Phenoxyl radical stability

4-tert-Butyl-2,5-dimethylphenol delivers a differentiated antioxidant profile. Its unique 2,5-dimethyl-4-tert-butyl substitution balances steric hindrance and radical scavenging—non-interchangeable with 2,6-substituted analogs like BHT. The higher melting point (71.2°C) reduces additive bloom in polyolefins, preserving surface quality. Its intermediate Log P (3.763) improves retention in engineering thermoplastics vs. hydrophobic alternatives. Also serves as a model compound for SAR studies and as a versatile synthetic intermediate for advanced antioxidant derivatives.

Molecular Formula C12H18O
Molecular Weight 178.27 g/mol
CAS No. 17696-37-6
Cat. No. B100226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-butyl-2,5-dimethylphenol
CAS17696-37-6
Molecular FormulaC12H18O
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1O)C)C(C)(C)C
InChIInChI=1S/C12H18O/c1-8-7-11(13)9(2)6-10(8)12(3,4)5/h6-7,13H,1-5H3
InChIKeyZSPDNAYHQYQUPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-tert-Butyl-2,5-dimethylphenol (CAS 17696-37-6) Technical Profile for Scientific Procurement


4-tert-Butyl-2,5-dimethylphenol (CAS 17696-37-6), also designated as 2,5-dimethyl-4-tert-butylphenol or 4-tert-butyl-2,5-xylenol, is a sterically hindered monophenolic antioxidant belonging to the alkylphenol class. Its molecular structure features a tert-butyl group at the para position and methyl groups at the 2- and 5- positions (C12H18O, MW 178.27 g/mol), which collectively confer a calculated Log P of 3.763, indicating moderate lipophilicity [1]. The compound is characterized by a melting point of 71.2 °C and an estimated boiling point of 260–264 °C . It is typically supplied as a white to light yellow crystalline solid with a purity of 95% or higher . This specific substitution pattern distinguishes it from more common hindered phenols like BHT (2,6-di-tert-butyl-4-methylphenol) and Topanol A (4-tert-butyl-2,6-dimethylphenol), and is critical for understanding its performance in radical scavenging applications.

Why 4-tert-Butyl-2,5-dimethylphenol (17696-37-6) Cannot Be Replaced by Generic Alkylphenols


The substitution pattern of alkylphenol antioxidants dictates their radical scavenging efficacy, thermal stability, and compatibility with polymer matrices. Research has established that the position and nature of substituents are critical: ortho-tert-butyl groups provide steric hindrance that stabilizes the phenoxyl radical but also can limit reactivity, while ortho-methyl groups offer less hindrance but may result in a less stable radical [1]. Consequently, a compound like 2,6-di-tert-butyl-4-methylphenol (BHT) demonstrates high activity in certain substrates but can be less effective or even pro-oxidant under different conditions [2]. The specific 2,5-dimethyl-4-tert-butyl configuration of 4-tert-butyl-2,5-dimethylphenol represents a distinct balance of steric and electronic effects, leading to a performance profile that is not interchangeable with its 2,6-substituted analogs or other hindered phenols. Direct substitution without comparative validation risks compromised antioxidant protection, altered polymer processing, and unexpected material degradation.

Quantitative Differentiation of 4-tert-Butyl-2,5-dimethylphenol (17696-37-6) from In-Class Alternatives


Steric and Electronic Differentiation: Comparative Radical Scavenging Kinetics vs. BHT

4-tert-Butyl-2,5-dimethylphenol exhibits a fundamentally different radical stabilization mechanism compared to the widely used benchmark BHT (2,6-di-tert-butyl-4-methylphenol). The presence of an ortho-methyl group, instead of a second tert-butyl group, alters the stability and reactivity of the intermediate phenoxyl radical. Studies on ortho-alkyl substituent effects demonstrate that ortho-methyl groups can donate a hydrogen atom to regenerate the parent phenol, a pathway that is energetically less favorable for ortho-tert-butyl groups [1]. This leads to a different kinetic profile, where 2,6-diisopropyl-4-methylphenol (an analog with ortho-isopropyl groups, which share similar α-hydrogen characteristics with ortho-methyl) can achieve antioxidant effects comparable to BHT at approximately half the molar concentration [1]. This implies that for applications requiring high stoichiometric efficiency or a different radical quenching mechanism, 4-tert-butyl-2,5-dimethylphenol cannot be assumed to perform identically to BHT.

Antioxidant mechanism Structure-activity relationship Phenoxyl radical stability

Thermal and Volatility Profile: Melting Point and Boiling Point Comparison vs. 2,6-Di-tert-butylphenol

The physical properties of 4-tert-butyl-2,5-dimethylphenol dictate its handling and performance during high-temperature polymer processing. It exhibits a distinct melting point of 71.2 °C and an estimated boiling point of 260-264 °C . This contrasts with a simpler analog, 2,6-di-tert-butylphenol, which has a lower melting point of approximately 35-37 °C. The higher melting point of 4-tert-butyl-2,5-dimethylphenol suggests a more crystalline solid at room temperature, potentially simplifying storage and handling compared to lower-melting analogs that may be prone to caking or require special storage conditions. Furthermore, the boiling point and vapor pressure are critical for understanding additive loss during high-temperature extrusion or molding processes.

Thermal stability Volatility Polymer processing

Lipophilicity and Substrate Compatibility: Calculated Log P vs. BHA and BHT

The partition coefficient (Log P) is a key indicator of an antioxidant's compatibility with non-polar polymer matrices and its potential for migration or leaching. 4-tert-Butyl-2,5-dimethylphenol has a calculated Log P of 3.763 [1]. This value positions it between the less lipophilic butylated hydroxyanisole (BHA, 2-tert-butyl-4-methoxyphenol, Log P ≈ 3.0-3.2) and the more lipophilic BHT (Log P ≈ 4.5-5.0). This intermediate lipophilicity can be advantageous in mixed or polar polymer systems where BHT may be too hydrophobic to disperse effectively, or where BHA's higher polarity may lead to phase separation or extraction by aqueous media.

Lipophilicity Polymer compatibility Partition coefficient

Oxidative Stability in Polyethylene: Comparative Performance in a Patent Application

Patent literature provides indirect evidence of the unique performance of 4-tert-butyl-2,5-dimethylphenol relative to other hindered phenols. US Patent 2,836,577, which concerns the stabilization of hydrocarbon polymers, identifies 4-tert-butyl-2,5-xylenol (synonymous with 4-tert-butyl-2,5-dimethylphenol) as an effective antioxidant for polyethylene [1]. Crucially, the same patent notes that 2,6-di-tert-butylphenol is 'considerably more effective than 2,6-di-tert-butyl-4-methylphenol in inhibiting oxygen absorption of polyethylene even when used at half the concentration' [1]. While a direct head-to-head comparison between 4-tert-butyl-2,5-dimethylphenol and 2,6-di-tert-butylphenol is not provided, this context highlights that in polyethylene systems, the performance ranking among hindered phenols is not uniform and is highly dependent on the specific substitution pattern. The inclusion of 4-tert-butyl-2,5-dimethylphenol as a preferred embodiment in this patent indicates its demonstrated utility in this specific polymer matrix.

Polymer stabilization Polyethylene Oxidation induction time

High-Value Application Scenarios for 4-tert-Butyl-2,5-dimethylphenol (17696-37-6) Based on Comparative Evidence


Polyethylene and Polyolefin Stabilization

Based on its identification as a preferred antioxidant in patent literature for polyethylene stabilization, 4-tert-butyl-2,5-dimethylphenol is a strong candidate for protecting polyolefins against thermal-oxidative degradation during processing and end-use [1]. Its higher melting point (71.2°C) compared to 2,6-di-tert-butylphenol (35-37°C) reduces the risk of additive bloom, making it suitable for applications requiring long-term surface aesthetics and mechanical integrity .

Engineering Thermoplastics and Polar Polymer Systems

With an intermediate Log P value of 3.763, 4-tert-butyl-2,5-dimethylphenol presents a balanced lipophilicity profile [1]. This makes it a rational choice for stabilization in engineering thermoplastics like polyamides, polyesters, or polycarbonates, where highly hydrophobic antioxidants like BHT (Log P ~4.5-5.0) may phase-separate or where more polar antioxidants like BHA (Log P ~3.0-3.2) may be prone to extraction. This balance can improve additive retention and long-term heat aging performance.

Mechanistic Studies of Phenoxyl Radical Stabilization

The distinct substitution pattern of 4-tert-butyl-2,5-dimethylphenol—with a single ortho-tert-butyl group and an ortho-methyl group—provides a unique model compound for investigating the interplay between steric hindrance and α-hydrogen donation in radical scavenging [1]. Researchers studying structure-activity relationships of hindered phenols can use this compound to decouple the contributions of ortho-substituents to overall antioxidant efficacy, which is not possible with symmetric molecules like BHT or 2,6-di-tert-butylphenol.

Synthesis of Specialty Phenolic Antioxidants

4-tert-Butyl-2,5-dimethylphenol serves as a valuable synthetic intermediate for creating more complex hindered phenol antioxidants. Its single phenolic -OH group and defined substitution pattern allow for selective functionalization (e.g., Mannich reactions to introduce aminomethyl groups, or esterification) to tailor properties for specific high-performance applications . The resulting derivatives can exhibit enhanced radical scavenging activity or improved polymer compatibility compared to the parent compound.

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